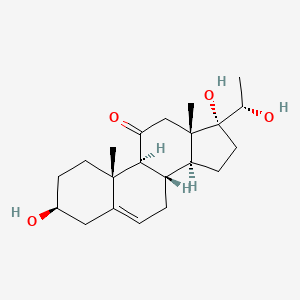

5-Pregnen-3beta,17alpha,20alpha-triol-11-one

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4,12,14-16,18,22-23,25H,5-11H2,1-3H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMPHQUAKWCWKE-SERXDUEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Material Selection and Functionalization

The synthesis typically begins with pregnenolone or progesterone derivatives due to their structural similarity to the target compound. Pregnenolone’s Δ⁵-3β-hydroxyl group serves as a starting point for introducing the 11-keto moiety. A critical step involves the oxidation of the C11 position, achieved through Jones oxidation or selective ketonization using chromium trioxide (CrO₃) in acidic conditions.

The 17α- and 20α-hydroxyl groups are introduced via stereoselective hydroxylation. For example, osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ¹⁶-pregnenolone intermediate ensures the 17α,20α-diol configuration. This reaction requires precise temperature control (−20°C to 0°C) to prevent over-oxidation.

Sequential Protection and Deprotection

To avoid side reactions, protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl are employed:

-

C3β-hydroxyl protection : TBDMS-Cl in dimethylformamide (DMF) at 25°C for 12 hours.

-

C17α/C20α dihydroxylation : OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at −20°C.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove silyl groups.

Table 1: Key Reaction Conditions for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| C3β protection | TBDMS-Cl, DMF, 25°C | 85–90 |

| C11 oxidation | CrO₃, CH₃COOH, 40°C | 70–75 |

| C17α/C20α dihydroxylation | OsO₄, NMO, −20°C | 60–65 |

| Deprotection | TBAF, THF | 90–95 |

Biotechnological and Enzymatic Approaches

Microbial Transformation

Certain Actinomycetes and Rhizopus species hydroxylate steroid substrates regioselectively. For instance:

-

C11 ketonization : Aspergillus niger oxidizes C11β-hydroxyl groups to ketones under aerobic conditions.

-

C17α/C20α hydroxylation : Streptomyces roseochromogenus introduces both hydroxyl groups in a single fermentation step.

Table 2: Microbial Strains and Their Specificities

| Microorganism | Reaction | Optimal pH | Temperature (°C) |

|---|---|---|---|

| Aspergillus niger | C11 oxidation | 6.5–7.0 | 28–30 |

| Streptomyces roseochromogenus | C17α/C20α hydroxylation | 7.2–7.5 | 30–32 |

Recombinant Enzyme Systems

Cytochrome P450 enzymes (CYP11B1, CYP17A1) cloned into E. coli or yeast enable scalable production:

-

CYP11B1 : Converts 11-deoxycortisol to cortisol, analogous to C11 ketonization.

-

CYP17A1 with cytochrome b5 : Enhances 17,20-lyase activity for dihydroxylation.

Extraction and Purification from Natural Sources

Tissue Extraction Protocols

Adrenal and placental tissues are homogenized in ethanol/acetic acid (96:4 v/v) to solubilize steroids. Post-centrifugation, free steroids are partitioned into ethyl acetate and purified via silica gel chromatography.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (40:60 to 70:30 over 30 minutes) resolve 5-Pregnen-3beta,17alpha,20alpha-triol-11-one from isomers. Detection at 254 nm ensures specificity.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Mass Spectrometry

Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 349.2, consistent with C₂₁H₃₂O₄.

Challenges and Optimization Strategies

Chemical Reactions Analysis

5-Pregnen-3beta,17alpha,20alpha-triol-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction may yield alcohols.

Scientific Research Applications

5-Pregnen-3beta,17alpha,20alpha-triol-11-one has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying steroidal structures and reactions. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties . Additionally, this compound is used in the industry for the synthesis of other steroidal drugs and as a precursor in the production of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pregnen-3beta,17alpha,20alpha-triol-11-one involves its interaction with specific molecular targets and pathways. As a corticosteroid hormone, it binds to glucocorticoid receptors, leading to the modulation of gene expression and the regulation of inflammatory responses. This compound also affects various signaling pathways, including the NF-kB pathway, which plays a crucial role in immune responses and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pregnane/Pregnene Series

The compound shares structural motifs with several pregnane derivatives, differing in hydroxyl/ketone positions, saturation, and stereochemistry. Key comparisons include:

Table 1: Comparison of Key Structural Features

Key Observations :

Skeleton Differences :

- The Δ<sup>5</sup> unsaturation in This compound distinguishes it from saturated 5α/5β-pregnane analogs (e.g., Pregnanetriolone in ). This unsaturation may enhance membrane permeability or receptor binding .

- 5β-pregnane derivatives (e.g., Tetrahydrodeoxycortisol) lack the Δ<sup>5</sup> bond but retain critical hydroxyl/ketone groups for metabolic activity .

Functional Group Variations :

- The 11-keto group in the target compound is rare among pregnene derivatives. Most analogs (e.g., Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol) lack this group, which is instead replaced by hydroxyls or ketones at positions 20 or 21 .

- The 20α-OH in the target compound contrasts with the 20-keto group in Tetrahydrodeoxycortisol, suggesting divergent roles in corticosteroid metabolism .

Stereochemical Considerations :

Research Findings and Data

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | This compound | Pregnanetriolone | Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 2.3 |

| Aqueous Solubility | Low (due to 11-keto) | Moderate | High (polar triol) |

| Metabolic Stability (in vitro) | High (resistant to 3β-HSD) | Moderate | Low (substrate for 3β-HSD) |

Key Insights :

- The 11-keto group in the target compound reduces aqueous solubility compared to non-ketone analogs but enhances metabolic stability by avoiding hydroxylation pathways .

- Δ<sup>5</sup>-Pregnene-3beta,17alpha,20alpha-triol’s lack of a ketone group makes it more prone to enzymatic modification, as seen in neurosteroid biosynthesis .

Biological Activity

5-Pregnen-3beta,17alpha,20alpha-triol-11-one, also known as 5-pregnene-3β,17α,20α-triol-11-one, is a steroid compound with significant biological activity, particularly in the context of hormone biosynthesis and immunomodulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C21H36O3

- Molecular Weight : 336.5087 g/mol

- CAS Number : 10402-77-4

The structure of this compound features multiple hydroxyl groups that contribute to its biological activity. Its synthesis and metabolic pathways are critical for understanding its role in steroidogenesis.

This compound is primarily involved in the steroidogenesis pathway. It is synthesized from pregnenolone and serves as a precursor for various steroid hormones. The compound's activity is influenced by several enzymatic conversions:

-

Conversion Pathways :

- Δ5 Pathway : Involves the transformation of pregnenolone to DHEA (dehydroepiandrosterone) through the action of enzymes like CYP17A1.

- Glucocorticoid Production : It plays a role in the biosynthesis of glucocorticoids by being converted into other steroid intermediates such as 17α-hydroxyprogesterone .

- Hormonal Regulation :

Hormonal Effects

Research indicates that this compound exhibits significant hormonal activity:

- Immunomodulatory Effects : It has been shown to modulate immune responses by influencing cytokine production. For instance, it can suppress pro-inflammatory cytokines such as IL-6 and TNFα, which are crucial in inflammatory processes .

- Pregnancy-related Hormonal Changes : During pregnancy, levels of this compound correlate positively with disgust sensitivity and other hormonal changes that may affect maternal behavior and immune function .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Steroidogenesis Studies :

- Immunological Research :

Data Summary

| Biological Activity | Observations/Findings |

|---|---|

| Hormonal Regulation | Modulates androgen/estrogen balance |

| Immunomodulation | Suppresses IL-6 and TNFα production |

| Role in Pregnancy | Correlates with disgust sensitivity |

| Steroidogenesis | Acts as an intermediate in C19 steroid synthesis |

Q & A

Q. Table 1: Key Structural Derivatives and Their Biological Activities

| Derivative | Biological Activity | Reference |

|---|---|---|

| 5β-Pregnane-3α,17α,20α-triol-11-one | Inhibits 11β-hydroxysteroid dehydrogenase | |

| 4-Pregnene-17α,20α-diol-3,11-dione | Modulates oocyte maturation in fish |

Q. Table 2: Recommended Analytical Techniques

| Technique | Application | Sensitivity |

|---|---|---|

| LC-MS/MS | Quantification in plasma | 0.1 ng/mL |

| ¹H/¹³C NMR | Stereochemical resolution | µM range |

| Microdialysis | Real-time tissue concentration monitoring | pM range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.